molecular formula C13H10N2OS B2725101 N-(3-cyanothiophen-2-yl)-2-phenylacetamide CAS No. 920485-89-8

N-(3-cyanothiophen-2-yl)-2-phenylacetamide

Cat. No.: B2725101
CAS No.: 920485-89-8
M. Wt: 242.3
InChI Key: ITQVLKBUTQGVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanothiophen-2-yl)-2-phenylacetamide is a heterocyclic amide derivative that has garnered attention in various fields of research and industry This compound is characterized by the presence of a thiophene ring substituted with a cyano group and an acetamide moiety attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-cyanothiophen-2-yl)-2-phenylacetamide can be synthesized through the N-acylation reaction of 2-aminothiophene-3-carbonitrile with activated 2-phenylacetic acid. The reaction typically involves the use of a suitable activating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Comparison with Similar Compounds

N-(3-cyanothiophen-2-yl)-2-phenylacetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-9-11-6-7-17-13(11)15-12(16)8-10-4-2-1-3-5-10/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQVLKBUTQGVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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